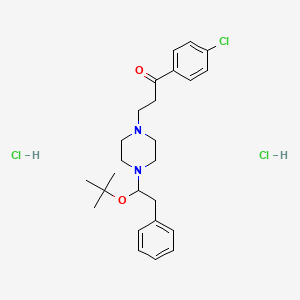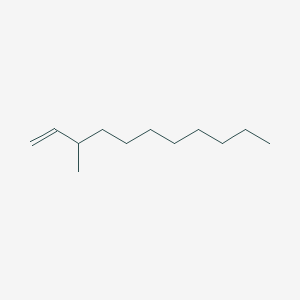
3-Methyl-1-undecene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-undecene is an organic compound with the molecular formula C12H24. It is a branched alkene with a methyl group attached to the third carbon of an undecene chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond makes alkenes more reactive than alkanes, allowing them to participate in a variety of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-1-undecene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, 3-methyl-1-undecanol can be dehydrated using acid catalysts such as sulfuric acid or phosphoric acid to yield this compound. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller, more useful molecules using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.
化学反应分析
Types of Reactions
3-Methyl-1-undecene undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can convert it into 3-methylundecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, bromination using bromine can yield 3-bromo-1-undecene.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under mild conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Bromine in an inert solvent like carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 3-Methyl-1,2-epoxyundecane or 3-methyl-1,2-undecanediol.
Reduction: 3-Methylundecane.
Substitution: 3-Bromo-1-undecene.
科学研究应用
3-Methyl-1-undecene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the production of more complex molecules.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the manufacture of lubricants, surfactants, and other specialty chemicals.
作用机制
The mechanism of action of 3-methyl-1-undecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation, the double bond is reduced to a single bond, converting the alkene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
3-Methyl-1-undecene can be compared with other similar compounds such as:
2-Methyl-1-undecene: This compound has the methyl group attached to the second carbon instead of the third. It exhibits similar reactivity but may have different physical properties.
1-Undecene: This is a straight-chain alkene without any branching. It is less sterically hindered and may react differently in certain conditions.
3-Methylundecane: This is the fully saturated version of this compound, lacking the double bond and thus being less reactive.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products it can form in chemical reactions.
属性
CAS 编号 |
18435-37-5 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC 名称 |
3-methylundec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h5,12H,2,4,6-11H2,1,3H3 |
InChI 键 |
LGTWOHHRJHHWCO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


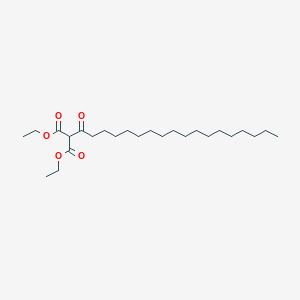

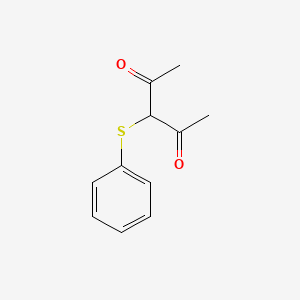

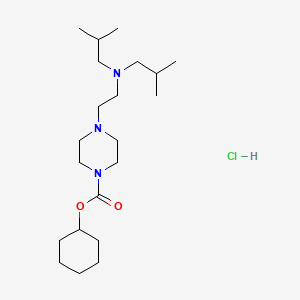
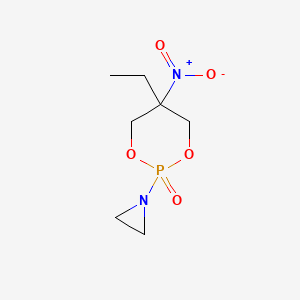
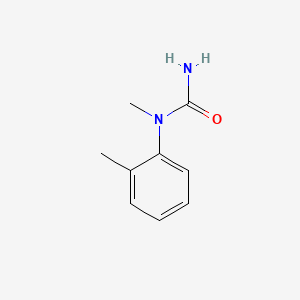
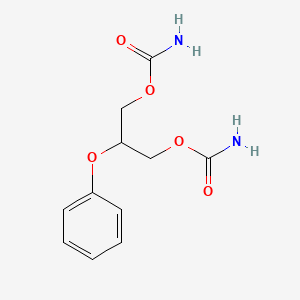
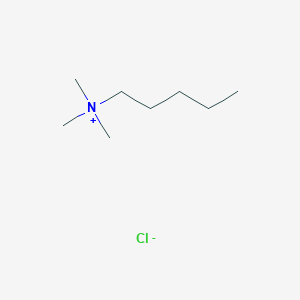
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)


